molecular formula C7H13NO B169451 3-Ethylpiperidin-4-one CAS No. 104777-74-4

3-Ethylpiperidin-4-one

Cat. No. B169451
M. Wt: 127.18 g/mol
InChI Key: OIKJFJVXBZTLGL-UHFFFAOYSA-N
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Description

3-Ethylpiperidin-4-one is a chemical compound with the molecular formula C7H13NO . It is used for experimental and research purposes .


Synthesis Analysis

Piperidine derivatives, such as 3-Ethylpiperidin-4-one, are synthesized through various intra- and intermolecular reactions . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of 3-Ethylpiperidin-4-one consists of a six-membered piperidine ring with an ethyl group attached to the third carbon and a ketone functional group on the fourth carbon .


Chemical Reactions Analysis

Piperidine derivatives, including 3-Ethylpiperidin-4-one, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Structural Studies

Enantiospecific Synthesis of Piperidine Derivatives The enantiospecific synthesis of (3S, 4R)-3-amino-4-ethylpiperidine from (S)-(−)-α-methyl-4-pyridinemethanol, utilizing an Overman rearrangement, highlights the potential for the creation of specific piperidine configurations useful in various scientific applications (Reilly, Anthony, & Gallagher, 2003).

Thermochemical Properties A study on the thermochemistry of ethylpiperidines provided insights into the combustion energies and enthalpies of formation, essential for understanding the energetic properties and stability of piperidine compounds (Silva, Cabral, & Gomes, 2006).

Conformational Studies Research on N-acyl-3-ethyl-difurylpiperidones focused on conformational studies based on coupling constant and torsional angle values, providing valuable data for the structural analysis of piperidine derivatives (Selvaraju & Manimekalai, 2018).

Hyperbranched Polymer Synthesis A study demonstrated the synthesis of a hyperbranched polymer based on piperidine-4-one, presenting a new class of polymer with a 100% degree of branching, suggesting applications in material science (Sinananwanich, Higashihara, & Ueda, 2009).

Crystal Structure Analysis Investigations into the crystal structure of various piperidin-4-one derivatives have provided insights into their molecular arrangements, which is crucial for understanding their chemical properties and potential applications in crystallography and material science (Gümüş et al., 2022).

Chemical Interactions and Biological Activities

PAF-Receptor Antagonist Synthesis Research into the synthesis of 4-aminopiperidines revealed their potential as PAF-receptor antagonists, indicating possible pharmacological applications (Benmehdi, Lamouri, Serradji, Pallois, & Heymans, 2008).

Antiarrhythmic Activities A study on the antiarrhythmic activities of newly synthesized tricyclic and tetracyclic thienopyridine derivatives, including 3,5-Bis(4-chlorobenzylidene)-1-ethylpiperidin-4-one, showed significant activities, suggesting therapeutic potential (Abdel-Hafez et al., 2009).

NMR Spectroscopy Studies Studies using NMR spectroscopy on certain 3-ethyl-4-hydroxy-4-phenylpiperidines provided unique insights into the chemical shifts and magnetic anisotropy effects, contributing to the understanding of molecular structure and behavior (Manimekalai, Maruthavanan, & Selvaraju, 2008).

Anticancer and Antioxidant Activities Research on 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues revealed significant anticancer and antioxidant activities, opening avenues for their use in therapeutic applications (Ahsan et al., 2020).

Future Directions

Piperidines, including 3-Ethylpiperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future direction in the study of 3-Ethylpiperidin-4-one and similar compounds likely involves further exploration of their potential pharmaceutical applications.

properties

IUPAC Name

3-ethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6-5-8-4-3-7(6)9/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKJFJVXBZTLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455281
Record name 3-ethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylpiperidin-4-one

CAS RN

104777-74-4
Record name 3-ethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
S Kumar, K Subramanian, AMM Schreurs… - Journal of chemical …, 2001 - Springer
The crystal structure of the title compound contains eight molecules per asymmetric crystal unit, each four of the two enantiomers (Pa, a = 19.7547(3) Å, b = 17.2606(2) Å, c = 20.8149(4) …
Number of citations: 2 link.springer.com
M Ihara, N Taniguchi, K Noguchi, K Fukumoto… - Journal of the …, 1988 - pubs.rsc.org
3-Ethylpiperidin-4-one (9) has been stereoselectively converted into (±)-2-{2-[(3RS,4SR)-N-benzyloxycarbonyl-3-ethyl-4-piperidyl]ethyl}-3-formylmethylindole (20), whose ring …
Number of citations: 23 pubs.rsc.org
R Govindasamy, S Ayappan - Journal of the Chilean Chemical …, 2015 - SciELO Chile
… 3-ethylpiperidin-4-one semicarbazone (S2) Preparation of r-2,c-6-diphenyl-t-3-ethylpiperidin-4-one … r-2, c-6-diphenyl-t-3-ethylpiperidin-4-one (1.5g in ethanol) .The contents of the flask …
Number of citations: 44 www.scielo.cl
K Selvaraju, A Manimekalai - Rasayan Journal of Chemistry, 2017 - researchgate.net
Among the family of heterocyclic compounds, the nitrogen-containing six-membered heterocycles, the piperidine structural was the most dominant and very prevalent element in nature …
Number of citations: 8 www.researchgate.net
R Srikanth, A Sivarajan, CS Venkatesan… - Journal of Molecular …, 2016 - Elsevier
… To a stirred solution of 2,6-diphenyl-3-ethylpiperidin-4-one (1 g, 3.58 mmol) in toluene (15 mL), triethyl amine (1.9 mL, 14.34 mmol) was added and the resultant reaction mixture was …
Number of citations: 8 www.sciencedirect.com
SD Dindulkar, P Parthiban, YT Jeong - Monatshefte für Chemie-Chemical …, 2012 - Springer
… (2α,3β,6α)-2,6-Bis(4-ethoxyphenyl)-3-ethylpiperidin-4-one (8… (2α,3β,6α)-2,6-Bis (4-chlorophenyl)-3-ethylpiperidin-4-one (9… (2α,3β,6α)-2,6-Bis(4-bromophenyl)-3-ethylpiperidin-4-one (10…
Number of citations: 28 link.springer.com
JB Veeramalini, G Baskar - J. Adv. Chem., 2017 - core.ac.uk
… In this paper we have reported the electrochemical reduction of 2,6-diaryl-3,5-dimethylpiperidin-4-one thiosemicarbazones and 2,6-diaryl-3-ethylpiperidin-4-one thiosemicarbazones. …
Number of citations: 0 core.ac.uk
SD Dindulkar, I Bhatnagar, RL Gawade… - Journal of Chemical …, 2014 - Springer
A series of fifteen diversified N-benzylpiperidin-4-one oximes were synthesized and characterized by their NMR spectral data. Additionally, single-crystal XRD analysis was performed …
Number of citations: 4 link.springer.com
J Jayabharathi, A Manimekalai… - Medicinal Chemistry …, 2011 - Springer
In a wide research program toward new and efficient antimicrobial agents, a series of substituted N-nitroso-3-alkyl piperidone oximes were synthesized and their antibacterial activity …
Number of citations: 14 link.springer.com
K Selvaraj, C Theivarasu - 2002 - nopr.niscpr.res.in
Ten new cerium (III) nitrate complexes of the general formula [Ce(L) 2 (NO 3 ) 2 (H 2 O) 2 ]NO 3 with variously substituted 2,6-diphenylpiperidin-4-ones (L 1 )-(L 10 ) have been prepared …
Number of citations: 2 nopr.niscpr.res.in

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